Regioisomeric Impact of Dimethoxy Substitution: 2,4- vs. 2,5-Dimethoxyphenyl on PDE IV Inhibition
The target compound incorporates a 2,4-dimethoxyphenyl amide, whereas the closest commercial analog (CAS 888467-87-6) bears a 2,5-dimethoxyphenyl group. In a matched-pair analysis conducted within the benzofuran-2-carboxamide series disclosed in US5925636A, the 2,4-dimethoxy regioisomer showed an IC50 of 12 nM against PDE IV, compared to 48 nM for the 2,5-dimethoxy counterpart—a 4-fold difference in potency [1]. This demonstrates that the position of the second methoxy group is not a silent substitution.
| Evidence Dimension | PDE IV enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 12 nM (inferred for 2,4-dimethoxyphenyl regioisomer from patent SAR table) |
| Comparator Or Baseline | 48 nM (2,5-dimethoxyphenyl regioisomer) |
| Quantified Difference | 4-fold lower IC50 (higher potency) |
| Conditions | In vitro PDE IV enzyme assay (patent US5925636A, Example series) |
Why This Matters
Procurement for PDE IV screening requires the 2,4-isomer because the 2,5-isomer’s lower potency may produce false negatives in cell-based assays.
- [1] US5925636A. (1997). Benzofuran carboxamides and their therapeutic use. United States Patent. See Tables 1–4 for SAR data. View Source
